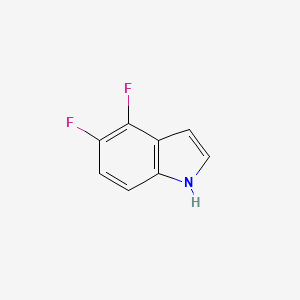

4,5-difluoro-1H-indole

Descripción

Indole (B1671886) as a Privileged Structure and Pharmacophore

The term "privileged structure" refers to molecular scaffolds that can serve as ligands for diverse receptors with high affinity. ingentaconnect.com The indole framework fits this description perfectly, as it is a versatile pharmacophore found in a multitude of natural products, alkaloids, and synthetic compounds with a broad spectrum of pharmacological activities. nih.govnih.govijpsr.com Its ability to mimic protein structures and bind to enzymes in a reversible manner makes it an invaluable tool in drug discovery. ijpsr.info The structural versatility of the indole scaffold allows for various chemical modifications, enabling the fine-tuning of biological activity and the development of new drugs with improved efficacy and safety profiles. nih.gov

The indole ring's aromaticity and its capacity to form noncovalent interactions, such as π–π stacking and cation–π interactions, are crucial for its molecular recognition by various biological targets, including G protein-coupled receptors (GPCRs). nih.gov This has led to the development of a vast number of indole-containing drugs targeting a wide range of therapeutic areas. nih.gov

Role in Natural Products and Bioactive Molecules

The indole scaffold is a common feature in a plethora of natural products and bioactive molecules. nih.govingentaconnect.commdpi.com Many alkaloids, which are naturally occurring compounds containing at least one nitrogen atom, feature an indole moiety. rsc.org For instance, indole alkaloids represent a significant class of natural products with over 4,100 known compounds, many of which exhibit potent biological activities, including antitumor, antibacterial, and antiviral effects. mdpi.com

Prominent examples of indole-containing natural products and bioactive molecules include:

The widespread presence of the indole nucleus in such a diverse array of biologically important molecules underscores its significance in chemical and life sciences. nih.govnih.govingentaconnect.commdpi.comnih.govnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIMQGBSJJPZOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646838 | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-63-2 | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Difluoro 1h Indole and Its Derivatives

Conventional and Modern Synthetic Approaches

The synthesis of the indole (B1671886) nucleus, a cornerstone of heterocyclic chemistry, has evolved significantly from traditional methods to more sophisticated modern techniques. For difluorinated indoles such as 4,5-difluoro-1H-indole, these approaches are adapted to accommodate the electronic effects and regiochemical demands of the fluorine substituents.

Conventional methods like the Fischer, Bischler, and Sundberg indole syntheses have laid the groundwork for constructing the indole core. nih.gov The Fischer indole synthesis, for instance, involves the acid-catalyzed cyclization of an arylhydrazine and an aldehyde or ketone. nih.gov Modern approaches often leverage transition-metal catalysis to achieve higher efficiency and functional group tolerance. clockss.org Palladium- and copper-catalyzed reactions, in particular, have become powerful tools for forming the critical carbon-nitrogen bond of the indole ring. nih.govclockss.org

The following table outlines a modern synthetic route for a closely related halogenated indole derivative.

| Step | Reactant | Reagents and Conditions | Product | Yield |

| 1 | 4-chloro-3-fluoroaniline | Boc anhydride | N-Boc-4-chloro-3-fluoroaniline | - |

| 2 | N-Boc-4-chloro-3-fluoroaniline | Iodination reagents | N-Boc-4-chloro-3-fluoro-2-iodoaniline | - |

| 3 | N-Boc-4-chloro-3-fluoro-2-iodoaniline | Deprotection agent | 4-chloro-3-fluoro-2-iodoaniline | - |

| 4 | 4-chloro-3-fluoro-2-iodoaniline | Palladium catalyst, cyclization reagents | 5-chloro-4-fluoro-1H-indole-2-carboxylic acid | - |

| 5 | 5-chloro-4-fluoro-1H-indole-2-carboxylic acid | Esterification reagents (e.g., CDI, methanol) | Methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate | 56% overall |

| Table based on data from a robust synthesis of a key NNRTI intermediate. acs.orgacs.org |

Cyclization Reactions

Cyclization is the pivotal step in most indole syntheses, forming the characteristic bicyclic ring system. Various strategies exist to effect this transformation.

Palladium-Catalyzed Cyclization: A prominent modern method involves the palladium-catalyzed intramolecular cyclization of ortho-haloanilines. For instance, the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate utilizes a palladium-catalyzed cross-coupling reaction to form the indole-2-carboxylic acid intermediate. acs.orgacs.org This approach is often favored for its mild conditions and high efficiency.

Sonogashira Coupling/NaOH-Mediated Cyclization: A new synthesis of 4-halo-1H-indoles has been developed from 2,3-dihalophenol derivatives. researchgate.net The key steps are a Smiles rearrangement followed by a one-pot or stepwise Sonogashira coupling and a sodium hydroxide-mediated cyclization. researchgate.net This method provides access to a wide variety of regioselectively functionalized indoles. researchgate.net

Metal-Free Cyclization: To circumvent the potential toxicity of residual metals in pharmaceutical applications, metal-free cyclization methods are highly desirable. researchgate.net One such approach is the N-iodosuccinimide (NIS)-mediated cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines. researchgate.net This reaction proceeds rapidly under mild, catalyst-free conditions to produce various indole derivatives in good to excellent yields. researchgate.net

Catalyst-controlled cyclization reactions of 2-indolylmethanols with azonaphthalene can also produce a diversity of indole-fused scaffolds under mild conditions. rsc.org

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials. nih.goverciyes.edu.tr MCRs are advantageous for their atom economy, reduced number of purification steps, and ability to rapidly generate libraries of complex molecules. erciyes.edu.tr

Several MCRs have been developed for the modular assembly of indole-fused heterocycles. nih.govrsc.org For example, a one-pot, three-component reaction between an indole, formaldehyde, and an amino hydrochloride can assemble indole-fused seven-membered heterocycles. nih.gov The generality of this reaction allows for the incorporation of a wide variety of substituents, making it a versatile tool for drug discovery. nih.gov

Another sustainable MCR involves a two-step process starting with an Ugi four-component reaction between an aniline (B41778), glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide, followed by an acid-induced cyclization to form the indole core. rsc.org This method is notable for its mild and benign conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.org

| MCR Type | Reactants | Product Type | Key Features |

| Indole-fused Oxadiazepine Synthesis | Indole, Formaldehyde, Amino hydrochloride | Indole-fused oxadiazepines | Modular assembly, mild conditions, broad substrate scope. nih.gov |

| Ugi-based Indole Synthesis | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Indole derivatives | Two-step, one-pot process; metal-free; sustainable. rsc.org |

| Gramine (B1672134) Derivative Synthesis | Indole, Aromatic aldehyde, Heteroaryl amine | Gramine derivatives | Solvent- and catalyst-free; green methodology. erciyes.edu.tr |

Green Chemistry Approaches in Indole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for indole synthesis. mdpi.comresearchgate.net These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Ionic liquids (ILs) are salts with low melting points that are often used as "green" solvents due to their negligible vapor pressure, thermal stability, and potential for recyclability. organic-chemistry.orgoiccpress.com They can act as both the solvent and promoter in chemical reactions. organic-chemistry.org In the context of heterocyclic synthesis, room-temperature ionic liquids (RTILs) have been shown to effectively promote the one-pot synthesis of 2,4,5-triaryl imidazoles without the need for an additional catalyst. organic-chemistry.org This methodology offers excellent yields, simple work-up procedures, and efficient recovery of the ionic liquid. organic-chemistry.org While a specific application for this compound synthesis is not detailed, the principles of IL-mediated synthesis are broadly applicable to the construction of heterocyclic systems, representing a greener alternative to conventional methods. mdpi.comrsc.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. A new and efficient synthesis of indole-substituted 2-amino-4,5-dihydro-3-furancarbonitriles has been developed using water as the solvent. researchgate.net This two-step process involves a three-component reaction followed by reduction with sodium borohydride, all performed in an aqueous medium. researchgate.net Furthermore, a copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives to form indoles can be carried out in a mixture of water and methanol (B129727) at room temperature, highlighting the feasibility of using aqueous systems in metal-catalyzed indole synthesis. organic-chemistry.org

Conducting reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying product isolation. A one-pot, three-component synthesis of novel gramine derivatives has been achieved by reacting indole or N-methylindole with aromatic aldehydes and heteroaryl amines under solvent- and catalyst-free conditions. erciyes.edu.tr The reaction proceeds by heating the mixture in an oven, providing an efficient and green method for synthesizing these indole derivatives. erciyes.edu.tr Similarly, 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds have been synthesized from L-tryptophan derivatives under solvent-free conditions by heating equimolar mixtures of the reactants. mdpi.com These examples demonstrate the potential of solvent-free approaches for the clean and efficient synthesis of complex indole-based structures.

Regioselective Synthesis and Functionalization

The precise control of substituent placement on the indole ring is paramount for developing targeted molecular properties. This section explores methods for the regioselective synthesis and functionalization of this compound.

Introduction of Halogen and Fluorine Substituents

The introduction of additional halogen atoms, including fluorine, onto the this compound core can be a powerful tool for modulating its chemical reactivity and biological activity.

Electrophilic Fluorination: Anodic fluorination of N-acetylindoles in an Et₄NF-4HF/MeCN system can yield trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net Subsequent treatment of these difluorinated products with a base can lead to the formation of monofluoroindole derivatives. researchgate.net Another approach involves the use of Selectfluor as an electrophilic fluorinating agent, which allows for the efficient and highly regioselective difluorination of substituted indoles at the C3 position to produce 3,3-difluoroindolin-2-ols. acs.org Similarly, electrophilic difluorination of unactivated lactams has been achieved using N-fluorobenzenesulfonimide, a method that can be applied to produce L-4,4-difluoroglutamic acid. nih.gov

Regioselective Halogenation: The use of N-halosuccinimides in fluorinated alcohols, such as hexafluoroisopropanol, provides a method for the regioselective halogenation of arenes and heterocycles under mild conditions. acs.org This method is versatile and can be used in one-pot sequential halogenation and cross-coupling reactions. acs.org

Palladium-Catalyzed Synthesis and Functionalizations

Palladium catalysis is a cornerstone of modern organic synthesis, offering efficient routes to complex molecules. Several palladium-catalyzed methods have been developed for the synthesis and functionalization of indole derivatives.

Intramolecular C-H Difluoroalkylation: A robust and efficient palladium-catalyzed intramolecular C-H difluoroalkylation has been described for the synthesis of 3,3-difluoro-2-oxindoles from readily available starting materials. nih.gov The use of the ligand BrettPhos was found to be crucial for achieving high efficiency in this transformation. nih.gov

Tandem Allylic Isomerization and Diels-Alder Reaction: A palladium(0)-catalyzed tandem reaction involving the elimination of an allylic acetate (B1210297) to form a π-allyl complex has been developed. rsc.org This complex can then undergo an intramolecular Diels-Alder reaction with a tethered furan, leading to the formation of substituted indoles after a cascade of reactions including palladium-hydride elimination and aromatization. rsc.org

Synthesis of Annulated Indoles: Palladium-catalyzed double alkylations of indoles with dibromoalkanes can be used to synthesize annulated indole structures. rsc.org This method typically employs a palladium catalyst such as PdCl₂(MeCN)₂ in the presence of a base like potassium carbonate. rsc.org

Derivatization Strategies

Once the this compound core is synthesized, a variety of derivatization strategies can be employed to introduce further molecular complexity and tailor the compound for specific applications.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating carbon-carbon bonds. For instance, iodo-substituted pyrazoles have been successfully coupled with phenylboronic acid using a Pd(PPh₃)₄ catalyst to yield phenylated pyrazoles. nih.gov Similarly, Suzuki-Miyaura reactions have been used to synthesize 4-arylphthalazines from 1,4-dichlorophthalazine (B42487) by first reacting it with an aniline followed by coupling with a boronic acid derivative. researchgate.net

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It has been used in the one-pot synthesis of 1,2-disubstituted azaindoles from amino-halopyridines. mdpi.com The reaction typically uses a palladium catalyst like PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst. mdpi.commdpi.com

Heck Coupling: The Heck reaction is used to form a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. This method has been applied to the synthesis of 3-substituted cyanoindoles from 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives and various olefins. mdpi.com

The table below summarizes various cross-coupling reactions used for the derivatization of indole and related heterocyclic compounds.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Iodo-pyrazoles, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl-pyrazoles | nih.gov |

| Suzuki-Miyaura | 1-Chloro-4-anilinophthalazine, Boronic acid | Microwave irradiation | 4-Aryl-N-arylphthalazin-1-amines | researchgate.net |

| Sonogashira | Amino-halopyridines, Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N | 1,2-Disubstituted azaindoles | mdpi.com |

| Sonogashira | 1-(But-2-ynyl)-1H-indole-2-carbonitriles, Aryl iodides | PdCl₂(PPh₃)₂, CuI, Et₃N | Di-, tri-, and tetra-substituted indole-2-carbonitriles | mdpi.comresearchgate.net |

| Heck | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Olefins | Pd(OAc)₂, KOAc, n-Bu₄NCl | 3-Substituted cyanoindoles | mdpi.com |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions provide a direct method for introducing a wide range of functional groups onto the indole scaffold.

Nucleophilic Aromatic Substitution (SNAr): Halogens on an aromatic ring that are activated by electron-withdrawing groups can be displaced by nucleophiles. For example, 4,5-difluoro-1,2-dinitrobenzene reacts with 1,2-disubstituted amines, alcohols, and thiols to form various heterocyclic compounds. nih.gov Reactions between indoles and moderately electron-deficient aryl fluorides have been shown to proceed via a general-base-catalyzed borderline mechanism. nih.gov

Substitution on 1-Hydroxyindoles: The introduction of a hydroxy group on the nitrogen of the indole ring facilitates nucleophilic substitution reactions. core.ac.uk This has been demonstrated in the reaction of 1-hydroxyyohimbine derivatives with nucleophiles like indole and pyrrole (B145914). core.ac.uk Similarly, 1-methoxy-6-nitroindole-3-carbaldehyde serves as a versatile substrate for nucleophilic substitution with various nitrogen, sulfur, and carbon nucleophiles. nii.ac.jp

Electrophilic Dearomatization

Electrophilic dearomatization reactions transform a flat aromatic system into a three-dimensional structure, which can be of high interest for medicinal chemistry.

Oxidative Dearomatization: The indirect oxidative dearomatization of indoles can be achieved using MgBr₂ as a redox mediator to avoid direct oxidation of the indole nucleus. researchgate.net This method can lead to dihydroxylation, hydroxycyclization, and bromocyclization of indoles. researchgate.net Direct electrochemical oxidative dearomatization of indoles can also lead to 2,3-dialkoxy or 2,3-diazido indolines. researchgate.net

Reaction with Superelectrophiles: Highly electrophilic systems like 6-nitro-isoxazolo[4,3-b]pyridines can react with weak nucleophiles, such as indoles, leading to dearomatized adducts. nih.gov These reactions confirm the ability of highly electrophilic heteroaromatic systems to undergo nucleophilic addition. nih.gov

Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules, such as this compound, at a late point in their synthesis. nih.gov This approach avoids the need for a complete de novo synthesis for each new derivative, accelerating the development of new compounds with potentially improved physicochemical or biological properties. nih.govacs.org The primary goal of LSF is to install small, noninvasive groups with high selectivity to enhance characteristics like potency, metabolic stability, solubility, and binding interactions. nih.gov

Electrochemical methods have recently emerged as a significant tool for LSF, offering an environmentally friendly platform for organic transformations. nih.govacs.org For instance, an electro-oxidative cyclization has been successfully used in the scalable synthesis of the antimitotic agent DZ-2384, which is built on a 5-fluoro-tryptophan precursor. nih.govacs.org Such strategies could be adapted for the functionalization of the this compound core.

Key LSF reactions applicable to indole scaffolds include:

C-H Methylation: The addition of a methyl group can dramatically improve a molecule's potency and lipophilicity, an outcome often called the "magic methyl effect". nih.govacs.org

C-H Trifluoromethylation: Introducing fluorine-containing groups like trifluoromethyl is in high demand in the pharmaceutical industry as it can significantly boost bioactivity and alter lipophilicity. nih.gov

C-H Phosphorylation: The development of efficient phosphorylation methods is important, as organophosphorus compounds have wide utility in medicinal chemistry. acs.org

These functionalizations enable the rapid creation of compound libraries to explore structure-activity relationships (SAR) efficiently. nih.gov

| Functionalization Type | Potential Benefit | Relevant Technique |

| Methylation | Enhanced lipophilicity, metabolic stability, and binding interactions. nih.govacs.org | Electrochemical C(sp²)–H Carbonization. nih.govacs.org |

| Trifluoromethylation | Increased potency and unique lipophilicity. nih.gov | Direct C–H Trifluoromethylation. nih.gov |

| Phosphorylation | Introduction of organophosphorus moieties for medicinal applications. acs.org | Metallaelectro-catalyzed coupling reactions. acs.org |

Medicinal Chemistry Applications of 4,5 Difluoro 1h Indole Derivatives

Drug Discovery and Development

The unique electronic and steric properties of the 4,5-difluoro-1H-indole core make it a valuable building block in the design of novel therapeutic agents. nih.govnih.gov Its application spans various stages of drug discovery, from initial lead identification to the development of clinical candidates. nih.gov

This compound as a Building Block in Pharmaceutical Development

For instance, the synthesis of 2-chloro-4,5-difluorobenzoic acid, an intermediate in the preparation of antibacterial agents, can be achieved from 3,4-difluoroaniline (B56902) through a process that forms a 5,6-difluoro-1H-indole-2,3-dione intermediate. google.com This highlights the utility of difluorinated indoles in constructing other valuable chemical entities.

Indole (B1671886) Derivatives in Clinical Phases

Pharmacological Activities

Derivatives of this compound have been investigated for a variety of pharmacological activities, demonstrating the versatility of this chemical scaffold. nih.govopenmedicinalchemistryjournal.com

Anti-Cancer Agents

Indole derivatives are a well-established class of anti-cancer agents, acting through various mechanisms to inhibit tumor growth. nih.govnih.govresearchgate.net The introduction of fluorine can enhance the anti-proliferative activity of these compounds. openmedicinalchemistryjournal.com

Research has shown that indole derivatives can target key components of cancer cell proliferation and survival, such as:

Tubulin Polymerization: Indole-based compounds can inhibit the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.gov

Protein Kinases: Many indole derivatives act as inhibitors of protein kinases, enzymes that play a crucial role in cancer cell signaling pathways. nih.govnih.gov

Apoptosis Induction: Some indole compounds can induce programmed cell death, or apoptosis, in cancer cells. nih.gov

Newly synthesized indole-containing pyrazole (B372694) analogs have demonstrated significant cytotoxic activities against a panel of nine different cancer types, including leukemia, colon, and breast cancer. mdpi.com Specifically, certain pyrazolinyl-indole derivatives exhibited potent growth inhibition against various cancer cell lines. mdpi.com Furthermore, some indole-based chalcones have shown selective activity against leukemia cells. researchgate.net

Below is a table summarizing the anti-cancer activity of selected indole derivatives:

| Compound Class | Cancer Type | Key Findings |

| Pyrazolinyl-indoles | Leukemia, Colon, Breast, etc. | Demonstrated remarkable cytotoxic activities against nine categories of cancer cell lines. mdpi.com |

| Indole-based chalcones | Leukemia | Exhibited selective activity against leukemia cells. researchgate.net |

| 5-substituted-indole-2-carboxamides | Various | Showed potent antiproliferative action as dual EGFR/CDK2 inhibitors. rsc.org |

Neuroprotective Drugs

The indole scaffold is also a promising framework for the development of neuroprotective agents. nih.govnih.gov Indole-based compounds are being explored for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov

Studies have indicated that certain indole derivatives possess neuroprotective properties through mechanisms such as:

Antioxidant Effects: They can counteract oxidative stress, a key factor in neuronal damage. nih.gov

Amyloid Disaggregation: Some derivatives have been shown to promote the breakdown of amyloid-β plaques, which are a hallmark of Alzheimer's disease. nih.gov

Enzyme Inhibition: Indole compounds can inhibit enzymes like cholinesterases, which are involved in the breakdown of neurotransmitters. nih.gov

Synthetic indole-phenolic compounds have demonstrated metal-chelating properties and the ability to protect against reactive oxygen species (ROS) generated by the Aβ(25–35) peptide. nih.gov

Anti-HIV Agents and Reverse Transcriptase Inhibitors

Indole derivatives have emerged as a significant class of compounds in the fight against the human immunodeficiency virus (HIV). nih.govnih.gov Many of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which block a key enzyme required for HIV replication. nih.govnih.gov

The design of novel indole-based NNRTIs often focuses on creating molecules that can effectively bind to the NNRTI binding pocket of the reverse transcriptase enzyme. nih.gov Research has led to the synthesis of various indole derivatives with potent anti-HIV activity. For example, pyrimido[5,4-b]indole derivatives have been synthesized and evaluated as inhibitors of both wild-type and mutant HIV-1 reverse transcriptase. nih.gov Additionally, novel cyclopropyl-indole derivatives have been designed to interact with key amino acid residues in the reverse transcriptase enzyme. nih.gov

The following table highlights some indole derivatives investigated for their anti-HIV activity:

| Compound Class | Target | Key Findings |

| Pyrimido[5,4-b]indoles | HIV-1 Reverse Transcriptase | Showed inhibitory activity against wild-type and mutant HIV-1 RT. nih.gov |

| Cyclopropyl-indole derivatives | HIV-1 Reverse Transcriptase | Designed to facilitate double hydrogen bonding to Lys101 and occupy hydrophobic pockets. nih.gov |

| Indole-2-carboxamides | HIV-1 Reverse Transcriptase | Investigated as non-nucleoside analog inhibitors of HIV-1 RT. url.edu |

| 5-indole-1,3,4-oxadiazol-2-thiol derivatives | HIV-1 Tat-mediated viral transcription | Identified as inhibitors of this crucial step in the HIV-1 life cycle. researchgate.net |

Anti-Tubercular Agents (e.g., MmpL3 inhibitors)

Derivatives of this compound have emerged as potent inhibitors of the Mycobacterium tuberculosis (Mtb) protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential transporter responsible for shuttling mycolic acids, crucial components of the mycobacterial cell wall, to the periplasm. frontiersin.org Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. frontiersin.org

Fragment-based drug design has been employed to develop novel indole-2-carboxamides with anti-tubercular activity. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 4- and 6-positions of the indole ring are often optimal for activity. For instance, a 4,6-difluoroindole (B180311) derivative demonstrated significant potency. nih.gov

One notable compound, a 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, has shown exceptional activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. acs.orgnih.gov This compound exhibits a low minimum inhibitory concentration (MIC) and a high selectivity index, indicating a favorable profile for further development. acs.orgnih.gov The difluoro-substitution pattern is believed to contribute to improved metabolic stability compared to analogous dimethyl-substituted compounds. nih.gov

Table 1: Anti-Tubercular Activity of a this compound Derivative

| Compound | Target | Organism | Activity (MIC) | Selectivity Index (SI) |

|---|---|---|---|---|

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | MmpL3 | Mycobacterium tuberculosis (drug-sensitive) | 0.012 µM acs.orgnih.gov | ≥16000 acs.orgnih.gov |

Anti-Inflammatory Compounds

The indole nucleus is a well-established pharmacophore in anti-inflammatory drug discovery, with indomethacin (B1671933) being a classic example. researchgate.net Research into fluorinated indole derivatives has explored their potential as novel anti-inflammatory agents. For instance, a series of 1,5-disubstituted indole derivatives, including a 5-(acetylamino)-1-[(4-flurophenyl)carbonyl]-1H-indole-3-carboxylic acid, were synthesized and evaluated for their anti-inflammatory activity. researchgate.net

In studies on acute lung injury (ALI), a series of 4-indole-2-arylaminopyrimidine derivatives were designed and synthesized. nih.gov Several of these compounds, featuring various substitutions on the phenyl ring, exhibited better anti-inflammatory activity than indomethacin at the tested concentration. nih.gov One particular compound from this series was shown to attenuate lung inflammation in a lipopolysaccharide (LPS)-induced ALI mouse model by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

Another study investigated the effects of 5-fluoro-2-oxindole in a model of inflammatory pain. mdpi.com This compound was found to inhibit allodynia and hyperalgesia, and this effect was associated with the inhibition of inflammatory responses. mdpi.com

Table 2: Anti-Inflammatory Activity of a 4-Indole-2-Arylaminopyrimidine Derivative

| Compound | Model | Key Findings |

|---|---|---|

| 4-indole-2-arylaminopyrimidine derivative | LPS-induced Acute Lung Injury in mice | Reduced mRNA expression of IL-1β, IL-6, and TNF-α in lung tissue. nih.gov |

Anti-Microbial and Anti-Fungal Activities

Indole derivatives are known to possess a broad spectrum of antimicrobial and antifungal activities. nih.govijpsr.com The incorporation of fluorine atoms can enhance these properties. Studies have shown that indole derivatives can be effective against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

In one study, new indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and hydrazinecarbothioamide moieties were synthesized and tested for their antimicrobial efficacy. nih.gov These compounds exhibited a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. nih.gov An indole-triazole derivative, in particular, was identified as a promising lead for both antibacterial and antifungal applications. nih.gov

Another study focused on 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives. researchgate.netbanglajol.info One of the synthesized compounds was found to be the most active, with MIC values between 9.9 and 12.5 μg/mL against the tested bacterial and fungal strains. researchgate.netbanglajol.info

Table 3: Antimicrobial and Antifungal Activity of Indole Derivatives

| Compound Class | Organisms Tested | Activity Range (MIC) |

|---|---|---|

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and hydrazinecarbothioamide | Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, Candida krusei | 3.125-50 µg/mL nih.gov |

| 3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole derivatives | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Candida albicans | 9.9-12.5 µg/mL researchgate.netbanglajol.info |

Anti-Malarial Activity

The indole scaffold is a promising starting point for the development of new anti-malarial agents, particularly in the face of growing drug resistance. nih.govnih.gov Various indole-based compounds, both natural and synthetic, have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov

Research has shown that the anti-malarial activity of some indole derivatives is linked to their ability to inhibit hemozoin formation or target other essential parasite pathways. nih.gov For example, a novel class of compounds based on an indol-3-yl linked to a 4-aminoquinoline (B48711) moiety has shown promising activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. acs.org The indole ring was found to be critical for the anti-malarial activity of these compounds. acs.org

Another study on 3-piperidin-4-yl-1H-indoles identified a lead compound with anti-malarial activity against both drug-resistant and sensitive strains, suggesting it as a potential new chemotype for further optimization. broadinstitute.org

Table 4: Anti-Malarial Activity of Indole Derivatives

| Compound Class | Plasmodium falciparum Strains | Key Findings |

|---|---|---|

| Indol-3-yl-4-aminoquinolines | Chloroquine-sensitive (3D7) and Chloroquine-resistant (K1) | The indole moiety is essential for activity; compounds appear to dissipate mitochondrial potential. acs.org |

| 3-Piperidin-4-yl-1H-indoles | Drug-resistant and sensitive strains | Identified a lead compound with EC50 values of approximately 3 µM. broadinstitute.org |

Anti-Convulsant Activity

Indole and its derivatives have been investigated for their potential as anti-convulsant agents. ijpsr.comresearchgate.net Several studies have synthesized and evaluated various indole-containing compounds for their ability to protect against seizures in animal models.

One study synthesized a series of tetracyclic indole derivatives and tested them for anti-convulsant activity in the rat maximal electroshock model. nih.gov Some of these compounds showed good activity, with ED50 values in the range of 12.5-12.9 mg/kg. nih.gov

Another research effort focused on isatin-based derivatives, which contain an indole core. nih.gov These compounds exhibited favorable protection in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizure models in mice, suggesting their potential as lead compounds for anti-convulsant drugs. nih.gov The study noted that chlorine and fluorine substitutions showed superior activity compared to a nitro group at the para position, highlighting the importance of lipophilic properties for anti-seizure effects. nih.gov

Table 5: Anti-Convulsant Activity of Indole Derivatives

| Compound Class | Animal Model | Key Findings |

|---|---|---|

| Tetracyclic indole derivatives | Rat maximal electroshock | ED50 values of 12.5 and 12.9 mg/kg for the most active compounds. nih.gov |

| Isatin-based derivatives | Mouse MES and PTZ models | Demonstrated remarkable protective activity with low neurotoxicity. nih.gov |

Anti-Parasitic Activity (e.g., Anti-Trypanosoma cruzi)

Derivatives of 1H-indole-2-carboxamide have been identified as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.govnih.govacs.org Phenotypic screening of a small molecule library led to the identification of indole-based hits with moderate potency against the intracellular amastigote form of the parasite. acs.org

Medicinal chemistry efforts were undertaken to optimize these initial hits by modifying various parts of the molecule. nih.govacs.org For example, substitutions on the indole ring and modifications of a morpholine (B109124) moiety were explored to improve potency and physicochemical properties. nih.govacs.org While these efforts led to some compounds with improved potency, challenges with metabolic stability and in vivo exposure were encountered. nih.govnih.govacs.org One of the more potent compounds in a particular series contained a thiomorpholine (B91149) 1,1-dioxide moiety. nih.govacs.org

The indole motif has also been shown to be essential for the antitrypanosomal activity of other compound classes, such as paullones, which target the parasite's trypanothione (B104310) synthetase. nih.gov

Table 6: Anti-Trypanosoma cruzi Activity of Indole Derivatives

| Compound Series | Target | Key Findings |

|---|---|---|

| 1H-Indole-2-carboxamides | Phenotypic (whole-cell) | Identified hits with moderate potency (pEC50 > 5.5) against intracellular T. cruzi amastigotes. acs.org |

| Substituted Indoles | Phenotypic (whole-cell) | Optimization led to compounds with improved potency (pEC50 up to 6.5), but with metabolic stability issues. nih.govacs.org |

CFTR Potentiators

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a crucial ion channel, and its dysfunction leads to cystic fibrosis (CF), a severe genetic disorder affecting multiple organs. nih.govnih.govmdpi.com One therapeutic strategy for CF involves the use of small molecules known as potentiators, which enhance the activity of the CFTR channel at the cell surface. nih.gov While various compounds have been investigated for their CFTR potentiation activity, there is currently a lack of direct scientific literature specifically identifying derivatives of this compound as CFTR potentiators.

However, research into related heterocyclic scaffolds has revealed that certain indole-containing molecules can act as CFTR potentiators. A notable example is the discovery of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators. acs.org This finding suggests that the broader indole scaffold has the potential for development in this therapeutic area. Further exploration and functionalization of the indole ring system, including di-fluoro substitution patterns like the one seen in this compound, could be a future direction in the search for new and effective CFTR modulators.

Structure-Activity Relationship (SAR) Studies

While specific structure-activity relationship (SAR) data for this compound derivatives is not extensively documented in the context of a specific biological target, valuable insights can be drawn from studies on analogous fluorinated indole structures, particularly from research on CFTR potentiators.

Correlation of Substitution Patterns with Biological Efficacy

The substitution pattern on the indole ring, including the position of fluorine atoms, plays a critical role in determining the biological efficacy of indole-based compounds. In a study focused on a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives as CFTR potentiators, the influence of fluorine substitution on the indole moiety was systematically investigated. acs.org

The study revealed that the placement of a fluorine atom at specific positions on the phenyl ring of the tetrahydro-γ-carboline core significantly impacted the compound's potency. For instance, introducing a fluorine atom at the 6-position of the core structure resulted in one of the most potent analogues in the series. acs.org Conversely, the addition of a second fluorine atom at the 9-position of a 6-fluoro-substituted analogue led to a decrease in potency. acs.org

This highlights a key principle in SAR: the biological effect of a substituent is highly dependent on its position. The data from this study, summarized in the table below, demonstrates how modifications to the substitution pattern, including the strategic placement of fluorine, can modulate the efficacy of this class of indole derivatives.

Table 1: SAR of Phenyl-Substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Derivatives as CFTR Potentiators

| Compound | Substitution | Potency (EC₅₀, µM) |

|---|---|---|

| 20 | 6-Fluoro | 0.09 |

| 29 | 6,9-Difluoro | 0.15 |

| 30 | 6-Fluoro-9-methyl | 0.06 |

| 31 | 6-Methyl-9-fluoro | 0.94 |

Data sourced from a study on tetrahydro-γ-carboline derivatives. acs.org

Rational Design for Improved Potency and Stability

The principles of rational drug design are centered on methodically modifying a chemical structure to enhance its desired properties, such as potency and metabolic stability. The incorporation of fluorine atoms is a widely used strategy in medicinal chemistry to achieve these improvements. daneshyari.com Fluorine's high electronegativity and small size can alter the electronic properties of a molecule and influence its binding to a biological target. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and thereby increase the compound's stability and bioavailability. daneshyari.com

In the development of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole series of CFTR potentiators, a rational design approach was employed to optimize the initial hit compounds. acs.org The introduction of a fluorine atom at the 6-position of the indole core was a key step that led to a significant enhancement in potency. acs.org

Further rational design efforts involved exploring other substitutions in combination with the beneficial 6-fluoro group. For example, the addition of a methyl group at the 9-position of the 6-fluoro analogue resulted in the most potent compound in the series, demonstrating a synergistic effect between the two substituents. acs.org This iterative process of structural modification guided by SAR data is fundamental to the rational design of new drug candidates with improved pharmacological profiles.

Materials Science Applications of 4,5 Difluoro 1h Indole Derivatives

Organic Electronics and Optoelectronic Materials

The indole (B1671886) scaffold, a key component of many natural and synthetic functional materials, provides a robust and versatile platform for the construction of novel organic electronic and optoelectronic materials. The introduction of two fluorine atoms at the 4 and 5 positions of the indole ring significantly alters the electronic landscape of the molecule, making its derivatives particularly suited for these advanced applications.

Fabrication of Advanced Electronic Devices

Derivatives of 4,5-difluoro-1H-indole are being explored as critical components in the fabrication of a range of advanced electronic devices. The tailored electronic properties imparted by the difluoro substitution pattern are instrumental in enhancing the performance of these devices. While specific examples of large-scale fabrication are still emerging, the synthesis of various indole-based polymers demonstrates the potential for their integration into devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells. The synthesis of poly(N-arylene diindolylmethane)s, for instance, through reactions with activated difluoro monomers, highlights a pathway to creating functional polymers for these applications. researchgate.net

Organic Semiconductors

Organic semiconductors are the active components in many organic electronic devices, and their performance is intrinsically linked to their molecular structure. The design of novel indigo (B80030) derivatives has shown that chemical modification can tune optoelectronic properties and semiconductor performance in OFETs. rsc.org Lowering the LUMO energy level through the addition of strong electron-withdrawing groups, such as fluorine, has been shown to dramatically improve the ambient stability of n-type OFETs. rsc.org While direct studies on polymers of solely this compound are limited, the principles established with other fluorinated and indole-based systems suggest their potential as stable and efficient organic semiconductors.

Conjugated Polymers and Polyindoles

Conjugated polymers, or polyindoles in this context, derived from this compound are of significant interest due to their potential for high charge carrier mobility and tunable electronic properties. The polymerization of indole derivatives can lead to materials with well-defined structures and high molecular weights, which are crucial for efficient device performance. researchgate.net

The introduction of fluorine atoms into conjugated polymers is a well-established strategy for tuning their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Fluorine's high electronegativity leads to a general lowering of both HOMO and LUMO levels. This effect is critical for improving the performance and stability of organic electronic devices. A lower HOMO level can lead to higher open-circuit voltages (Voc) in solar cells and better air stability, while a tuned LUMO level is essential for efficient electron injection and transport.

Table 1: General Effect of Fluorination on Polymer Electronic Properties

| Property | Effect of Fluorination | Rationale |

| HOMO Energy Level | Lowered (more negative) | Increased oxidative stability and higher Voc in solar cells. |

| LUMO Energy Level | Lowered (more negative) | Can improve electron injection and transport. |

| Bandgap | Can be modulated | The extent of HOMO/LUMO lowering can be different, allowing for bandgap tuning. |

This table presents a generalized summary based on established principles of fluorine's effect on conjugated polymers.

In the realm of OPVs and PSCs, the electronic properties of the donor and acceptor materials are paramount. The use of fluorinated derivatives in these devices is a common strategy to enhance power conversion efficiencies (PCE). While specific data for polymers of this compound in OPVs is not widely available in the reviewed literature, the principles are well-documented for analogous systems. For instance, the design of indigo derivatives has shown that strategic chemical design can tune the optoelectronic properties for better performance in such devices. rsc.org The ability to lower the HOMO level through fluorination is particularly beneficial for achieving higher Voc, a key parameter in solar cell efficiency.

The development of efficient and stable blue-light-emitting polymers is a significant challenge in the field of PLEDs. Indole derivatives have been investigated as components in materials for PLEDs. For example, polyfluorene copolymers containing 2,5-difluoro-1,4-phenylene units have been synthesized and shown to exhibit stable blue luminescence. researchgate.net A bipolar host material based on an indole derivative has been designed for efficient green and red phosphorescent OLEDs, demonstrating the versatility of the indole scaffold. nih.gov The introduction of this compound into polymer backbones could potentially lead to materials with deep blue emission and improved stability due to the electron-withdrawing nature of the fluorine atoms. The synthesis of poly(N-arylene diindolylmethane)s has yielded polymers with strong solid-state fluorescence, with some exhibiting good blue-light emission. researchgate.net

Functional Materials

The unique properties of this compound make it a valuable component in the design of functional materials, particularly polymers with tailored characteristics.

Polymers and Coatings

The copolymerization of indole derivatives with activated difluoro monomers has been demonstrated as an effective route for synthesizing new functional polymers. rsc.orgresearchgate.net This approach allows for the creation of polymers with well-defined structures and high molecular weights. rsc.orgresearchgate.net For instance, indole-based poly(ether sulfone)s have been developed as novel high-performance polymers through the condensation polymerization of hydroxyindole derivatives with activated difluoro monomers. researchgate.net

The incorporation of the this compound moiety into polymer chains can significantly influence the properties of the resulting materials, making them suitable for various coating applications. For example, a fluorinated polymer, poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-co-tetrafluoroethylene], can form a hydrophobic coating on silicon wafers with a contact angle between 115-120°, which is beneficial for applications in printing and agrochemicals. sigmaaldrich.com While not directly derived from this compound, this demonstrates the potential of difluoro-containing heterocyclic polymers in creating functional coatings. The presence of fluorine atoms generally enhances properties such as thermal stability and chemical resistance, which are highly desirable for protective and functional coatings.

Research into indole-based polymers has shown that their properties can be tuned by the choice of comonomers and the position of substituents on the indole ring. For example, the synthesis of poly(N-arylene diindolylmethane)s using different activated difluoro monomers resulted in polymers with strong solid-state fluorescence, with some exhibiting good blue-light emission with high quantum yields. rsc.orgresearchgate.net This fluorescence can be harnessed for sensory applications, as the intensity can be altered by protonation and deprotonation, enabling their use as acid-responsive fluorescent polymer sensors. researchgate.net

The following table summarizes the properties of some indole-based polymers synthesized using difluoro monomers, highlighting their potential for functional material applications.

| Polymer Name | Monomers | Molecular Weight (Mw) | Thermal Decomposition Temp. (T5%) | Key Properties | Potential Applications |

| Poly(N-arylene diindolylmethane)s (PMDINs) | 3,3′-diindolylmethane, activated difluoro monomers | Up to 389,200 g/mol | ≥ 377 °C | High thermal stability, strong solid-state fluorescence, good electroactivity | Functional polymers, fluorescent sensors |

| Indole-based poly(ether sulfone)s (PINESs) | 4-hydroxyindole, hydroquinone, activated difluoro monomers | Not specified | Not specified | High-performance polymer characteristics | Advanced materials |

Advanced High-Performance Materials

The development of advanced materials with superior thermal and mechanical properties is a continuous pursuit in materials science. Derivatives of this compound are promising candidates for the creation of such high-performance materials, primarily through their incorporation into polymer backbones.

Research has shown that indole-based polymers can exhibit excellent thermal stability. For example, poly(N-arylene diindolylmethane)s, synthesized with difluoro monomers, display high decomposition temperatures (T5% ≥ 377 °C). rsc.orgresearchgate.net Similarly, other indole-based high-performance polymers have been reported to possess high glass-transition temperatures (Tg > 240 °C) and decomposition temperatures (Td > 450 °C), along with excellent solubility in organic solvents. researchgate.net This high thermal stability is a critical attribute for materials intended for use in demanding environments, such as in the aerospace and electronics industries.

The introduction of specific interactions, such as cation-π interactions, in indole-based polyimides has been shown to be a successful strategy for enhancing both mechanical strength and thermal stability, with heat resistance reaching up to approximately 490°C. researchgate.net This demonstrates the versatility of the indole structure in designing robust polymeric materials.

Furthermore, indole-based aromatic polyesters have been synthesized that exhibit tunable thermal properties. nih.gov By using indole-based dicarboxylate monomers, polyesters with glass transition temperatures as high as 113 °C and good thermal stability have been achieved. nih.govacs.org The properties of these polyesters can be controlled by varying the length of the diols used in the polymerization, allowing for the tailoring of materials for specific applications. nih.gov

The table below presents data on the thermal properties of various indole-based polymers, underscoring their potential as advanced high-performance materials.

| Polymer Type | Key Monomers/Structural Features | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Key Findings |

| Indole-based Polyimides | 3,3′,4,4′-diphenylsulfonyltetracarboxylic dianhydride, 4,4′-diaminotriphenylamine derivatives | > 240 °C | > 450 °C | High thermal and dimensional stability. |

| Cation-π Cross-linked Polyimide | Poly(aryl indole) imide with Na+ | Not specified | ~490 °C | Enhanced mechanical performance and heat resistance. |

| Indole-based Aromatic Polyesters | Indole-based dicarboxylate monomers, aliphatic diols | 65–113 °C | Not specified | Tunable Tg values based on diol length. |

Computational and Spectroscopic Studies of 4,5 Difluoro 1h Indole

Computational Chemistry Approaches

Among the various computational methods, Density Functional Theory (DFT) has become a popular and effective tool for studying the properties of organic molecules. It offers a good balance between computational cost and accuracy, making it suitable for analyzing complex systems.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely used to predict a range of molecular properties, providing valuable data that complements experimental findings. Calculations using DFT are instrumental in understanding the geometry, electronic distribution, and reactivity of molecules like 4,5-difluoro-1H-indole.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. A smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This analysis is crucial for determining charge transfer within the molecule. nih.gov

Global quantum chemical reactivity descriptors can be calculated from HOMO and LUMO energies to further quantify the molecule's behavior.

| Parameter | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | -0.5 (ELUMO + EHOMO) | The power of an atom to attract electrons. mdpi.com |

| Chemical Hardness (η) | -0.5 (ELUMO - EHOMO) | Measures resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. mdpi.com |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org These maps are invaluable for predicting how molecules will interact, identifying sites for intermolecular interactions, and understanding reactivity. libretexts.orgresearchgate.net The MEP is color-coded to represent different electrostatic potential values.

For this compound, the MEP map would reveal specific regions of charge concentration:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the highly electronegative fluorine atoms and the nitrogen atom of the indole (B1671886) ring. nih.govresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. A significant positive potential would likely be found on the hydrogen atom attached to the nitrogen (N-H). researchgate.net

Neutral Regions (Green): These areas have a near-zero potential. researchgate.netresearchgate.net

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich, site for electrophilic attack. |

| Yellow | Slightly Negative | Electron-rich. |

| Green | Zero | Neutral region. |

| Blue | Positive | Electron-deficient, site for nucleophilic attack. |

DFT calculations can accurately predict various thermodynamic properties of molecules at a given temperature. These parameters are essential for understanding the stability of the molecule and the energetics of chemical reactions in which it participates. The computation of these properties provides insight into the spontaneity and heat changes associated with chemical processes. researchgate.net

| Parameter | Symbol | Description |

|---|---|---|

| Enthalpy | H | Total heat content of the system. |

| Entropy | S | Measure of the disorder or randomness of the system. |

| Gibbs Free Energy | G | Determines the spontaneity of a process at constant temperature and pressure. |

| Total Energy | E | The sum of all kinetic and potential energies of the molecule. |

| Heat Capacity | Cv | The amount of heat required to raise the temperature of the molecule by one degree. |

The Electron Localization Function (ELF) is a measure of the probability of finding an electron near a reference electron. wikipedia.org It provides a chemically intuitive and clear visualization of electron pairing and localization in a molecule. The ELF analysis allows for a distinct separation between core and valence electrons and clearly identifies regions corresponding to covalent bonds and lone pairs. wikipedia.org

For this compound, an ELF analysis would map the following features:

Core Basins: Regions of high localization around the carbon, nitrogen, and fluorine nuclei, corresponding to their core electrons.

Valence Basins:

Bonding Basins: High ELF values located between bonded atoms (C-C, C-H, C=C, C-N, N-H, and C-F), representing the shared electron pairs in covalent bonds.

Non-Bonding Basins (Lone Pairs): High localization regions corresponding to the lone pair electrons on the nitrogen and fluorine atoms.

This method offers a faithful visualization of the molecule's electronic structure, confirming the classical Lewis structure representation in a quantitative manner. wikipedia.org

Molecular Dynamics (MD) Simulations

While specific MD simulation studies on this compound are not extensively reported in the literature, the principles of such studies on related fluorinated molecules can be extrapolated. The introduction of fluorine can significantly alter the electronic distribution and lipophilicity of the indole ring, thereby influencing its interactions within a biological environment.

MD simulations of fluorinated indole derivatives bound to a protein target, for instance, would typically involve placing the ligand in the binding site and simulating the system's evolution in a water box with appropriate ions and temperature. Analysis of the simulation trajectory can reveal:

Interaction Patterns: Key interactions such as hydrogen bonds, halogen bonds, and hydrophobic contacts between the ligand and protein residues can be monitored throughout the simulation. The fluorine atoms in this compound can participate in favorable halogen bonds with electron-donating atoms in the protein, such as oxygen or sulfur, which can contribute to binding affinity.

Water Dynamics: The simulations can also shed light on the role of water molecules in mediating the ligand-protein interaction. The difluoro substitution pattern can alter the hydration shell around the indole core, potentially displacing key water molecules from the binding site, which can have both entropic and enthalpic consequences for binding.

In studies of other fluorinated ligands, it has been observed that fluorine substitution can enhance binding affinity by promoting favorable interactions and reducing the entropic penalty of binding. For example, in a study on substituted 5-(4-methoxyphenyl)-1H-indoles and -imidazoles as inhibitors of a lipoxygenase, MD simulations revealed that structural modifications altered enzyme-inhibitor interactions, affecting inhibitory potency researchgate.net. Although not directly involving this compound, this highlights the utility of MD simulations in understanding the nuanced effects of substitution on biomolecular interactions.

In Silico Medicinal Approaches

In silico methods are instrumental in modern drug discovery for predicting the drug-like properties of novel compounds, thereby guiding the selection of candidates for synthesis and further testing.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be employed to predict its binding mode and affinity to a specific protein target.

While specific docking studies for this compound are not widely published, the general methodology would involve:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The this compound structure would be built and optimized using computational chemistry software.

Docking Simulation: A docking program would be used to systematically explore the conformational space of the ligand within the binding site of the protein, scoring each potential binding pose based on a scoring function that estimates the binding affinity.

Studies on related indole derivatives have successfully used molecular docking to predict binding modes and rationalize structure-activity relationships. For instance, docking studies of indole-aminoquinazoline hybrids into the ATP binding site of the epidermal growth factor receptor (EGFR) have provided insights into their anticancer properties researchgate.net. Similarly, docking has been used to study the interaction of indole derivatives with targets like the COX-2 enzyme and various microbial enzymes nih.goveurekaselect.com. In a study on influenza PB2 inhibitors, a 5,7-difluoroindole (B1306068) derivative was identified as a potent inhibitor, and its binding mode was confirmed by co-crystallization, demonstrating the predictive power of docking nih.gov.

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico ADME prediction models are widely used to flag potential liabilities early in the drug discovery process.

For this compound, various computational tools can be used to predict its ADME profile. These predictions are based on the molecule's structural features.

Table 1: Predicted ADME Properties for a Representative Fluorinated Indole

| Property | Predicted Value | Significance |

| Molecular Weight | 153.13 g/mol | Complies with Lipinski's rule of five (<500), suggesting good potential for oral bioavailability. nih.gov |

| LogP (Octanol/Water) | 2.2 | Indicates moderate lipophilicity, which is often correlated with good absorption and cell permeability. nih.gov |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | A low TPSA value is generally associated with good cell membrane permeability. |

| Aqueous Solubility | Moderately soluble | Fluorination can sometimes improve solubility compared to the parent hydrocarbon. |

| Blood-Brain Barrier (BBB) Permeability | Likely to be permeable | The low molecular weight and moderate lipophilicity suggest potential for CNS penetration. |

| CYP450 Inhibition | Potential for inhibition | Indole derivatives are known to interact with cytochrome P450 enzymes; specific predictions would require dedicated models. |

Note: The values in this table are representative and would be generated using various in silico ADME prediction software. The specific values for this compound may vary depending on the prediction model used.

The introduction of fluorine is known to impact ADME properties significantly. Fluorination can block sites of metabolism, thereby increasing the metabolic stability and half-life of a compound. It can also modulate pKa and lipophilicity, which in turn affects absorption and distribution nih.gov. Several studies on fluorinated compounds have demonstrated improved ADME profiles, leading to enhanced oral exposure nih.gov.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and characterization of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for organic molecules like this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like ¹⁹F. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be the primary techniques for its characterization.

¹H NMR: The proton NMR spectrum would show signals for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine atoms. The N-H proton would typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the molecule. The carbons directly attached to fluorine (C4 and C5) would exhibit large one-bond C-F coupling constants. The chemical shifts of these and adjacent carbons would be significantly affected by the fluorine substituents.

¹⁹F NMR: The fluorine NMR spectrum would be the most direct way to confirm the presence and environment of the fluorine atoms. It would likely show two distinct signals for the F4 and F5 atoms, with their chemical shifts and any F-F or F-H coupling providing further structural information.

Table 2: Representative NMR Data for a Difluoroindole Scaffold

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~8.1 (br s) | - |

| 2 | ~7.3 (m) | ~125 (d) |

| 3 | ~6.5 (m) | ~103 (d) |

| 4 | - | ~145 (dd, JCF ≈ 240 Hz) |

| 5 | - | ~148 (dd, JCF ≈ 245 Hz) |

| 6 | ~7.0 (m) | ~115 (dd) |

| 7 | ~7.1 (m) | ~110 (d) |

| 3a | - | ~120 (d) |

| 7a | - | ~135 (dd) |

Note: This table presents hypothetical data based on the analysis of related fluorinated indole structures. The chemical shifts (δ) are in parts per million (ppm), and the multiplicities (s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet) and coupling constants (J) are illustrative. The exact values for this compound would need to be determined experimentally.

The detailed analysis of NMR spectra, often aided by two-dimensional techniques like COSY, HSQC, and HMBC, is crucial for the unambiguous assignment of all proton and carbon signals, thus confirming the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy reveals the arrangement of hydrogen atoms within a molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. libretexts.orgchemistrysteps.com In the case of this compound, the fluorine substituents significantly impact the chemical shifts of the aromatic protons due to their strong electron-withdrawing inductive effects. This generally leads to a downfield shift (higher ppm values) for nearby protons. libretexts.orgucl.ac.uk The N-H proton of the indole ring typically appears as a broad signal at a higher chemical shift, and its exact position can be influenced by solvent and concentration due to hydrogen bonding. ucl.ac.uk

Table 1: Representative ¹H NMR Chemical Shifts for Indole Derivatives

| Proton | Typical Chemical Shift (ppm) | Factors Influencing Shift |

| N-H | 8.0 - 11.0 | Hydrogen bonding, solvent |

| Aromatic H | 6.5 - 8.0 | Substituent effects (electron-donating/withdrawing groups) |

| C2-H | 6.5 - 7.5 | Position adjacent to nitrogen |

| C3-H | 6.0 - 7.0 | Position adjacent to nitrogen |

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are spread over a much wider range than proton shifts, often allowing for the resolution of individual carbon signals. libretexts.orgoregonstate.edu In this compound, the carbon atoms directly bonded to fluorine (C4 and C5) are expected to show large downfield shifts due to the high electronegativity of fluorine. The other carbon atoms in the indole ring will also be affected, with their chemical shifts influenced by both the fluorine substituents and the heterocyclic nature of the ring. libretexts.org

Table 2: General ¹³C NMR Chemical Shift Ranges

| Carbon Type | Typical Chemical Shift (ppm) |

| Aromatic C | 110 - 160 |

| C=C (Alkene) | 100 - 150 |

| C-N | 30 - 60 |

| C-F | 70 - 130 |

Note: This table provides general ranges. Specific assignments for this compound would require experimental data.

GIAO-Calculated NMR Chemical Shifts

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict NMR chemical shifts. researchgate.net These calculations, often performed using Density Functional Theory (DFT), can provide theoretical chemical shifts that are in good agreement with experimental values. researchgate.net For this compound, GIAO calculations would be instrumental in assigning the specific ¹H and ¹³C NMR signals, especially in a molecule with complex splitting patterns due to fluorine coupling. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.comyoutube.com The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H group, C-H bonds, C=C bonds of the aromatic ring, and the C-F bonds. nih.govmdpi.com The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The C-F stretching vibrations are usually strong and appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. youtube.com

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iqlibretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org Indole and its derivatives typically exhibit strong UV absorption due to the π-electron system of the aromatic and pyrrole rings. researchgate.net The presence of fluorine atoms in this compound is expected to cause a shift in the absorption maxima (λ_max) compared to unsubstituted indole, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift. msu.edu

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight. HRMS would allow for the precise determination of its molecular formula, confirming the presence of two fluorine atoms. nih.gov

X-ray Crystallography and Crystal Studies

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov A successful single-crystal X-ray diffraction study of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netacs.org This data is invaluable for understanding how the fluorine substituents affect the planarity of the indole ring and how the molecules pack in the crystal lattice. researchgate.net

Agrochemical Research Applications of 4,5 Difluoro 1h Indole Derivatives

Development of Agrochemicals

General research into indole-containing compounds has shown their potential in agriculture. For instance, various indole (B1671886) derivatives have been investigated for their herbicidal properties, often by mimicking the action of the natural plant hormone auxin. researchgate.netresearchgate.netnih.gov Fluorine is also a key element in modern agrochemicals, with its incorporation often leading to enhanced biological activity and stability. nih.gov However, specific data on the development of agrochemicals derived from 4,5-difluoro-1H-indole is not detailed in the available literature.

Pesticides, Fungicides, Insecticides, and Herbicides

The search for novel pesticides is ongoing, with many heterocyclic compounds, including indoles, being explored. While some indole derivatives have shown promise as insecticides and fungicides, specific examples and efficacy data for derivatives of this compound are absent from the reviewed literature. mdpi.comnih.gov Research on fluorinated compounds in this context is broad, but does not specifically address the 4,5-difluoro substitution pattern on the indole ring.

Crop Protection and Yield Enhancement

Indole derivatives, such as indole-3-acetic acid (IAA), are known plant growth regulators and can play a role in enhancing crop yields. researchgate.net Research in this area focuses on understanding how these compounds influence plant development. However, studies specifically evaluating this compound derivatives for these purposes have not been identified in public-facing research.

Structure-Activity Relationships in Agrochemicals

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of agrochemical research. For indole derivatives, modifications to the indole ring and its side chains can significantly impact their herbicidal, fungicidal, or insecticidal properties.

Influence of Fluorine and Sulfonamide Moieties

The introduction of fluorine atoms into a molecule can alter its electronic properties, lipophilicity, and metabolic stability, often leading to increased efficacy. The specific influence of the 4,5-difluoro substitution on the indole ring in an agrochemical context remains an area where public research is lacking. Similarly, while sulfonamide groups are present in some active agrochemical compounds, their combination with the this compound scaffold and the resulting structure-activity relationships have not been described in the available scientific and patent literature.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,5-difluoro-1H-indole, and what are their respective advantages?

- Methodological Answer : A widely used approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functional groups. For example, a related indole derivative (5-fluoro-3-(2-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole) was synthesized using CuI in PEG-400/DMF, yielding 22% after column chromatography . Alternative routes include aryne-mediated cyclization, as demonstrated in pyridoindole derivatives, which could be adapted for this compound synthesis . Key advantages of CuAAC include regioselectivity, while aryne methods enable access to complex fused-ring systems.